molecular formula C11H12N2 B14234659 5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole CAS No. 223600-07-5

5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole

Cat. No.: B14234659
CAS No.: 223600-07-5
M. Wt: 172.23 g/mol
InChI Key: RWDJMZPAFSINTJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole is a heterocyclic organic compound that features a unique structure combining a benzimidazole ring with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

223600-07-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,6-dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole

InChI

InChI=1S/C11H12N2/c1-7-5-9-10(6-8(7)2)13-4-3-11(13)12-9/h5-6H,3-4H2,1-2H3

InChI Key

RWDJMZPAFSINTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3CCC3=N2

Origin of Product

United States

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